1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide
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Description
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds often involves heterocyclization . For instance, the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione afforded 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide resulted in the formation of the corresponding derivatives .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The transformation of similar compounds may undergo nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .Mechanism of Action
Target of Action
The compound “1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide” is a derivative of thiazole and triazole . Thiazoles and triazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles and triazoles, the parent compounds, are known to interact with a variety of enzymes and receptors in the biological system . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazoles and triazoles are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
Thiazoles and triazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Triazole compounds have been recognized for their therapeutic importance and there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-9-18-16-21(19-9)15(23)13(25-16)12(11-3-2-8-24-11)20-6-4-10(5-7-20)14(17)22/h2-3,8,10,12,23H,4-7H2,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNJDBJKUXBUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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